2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid
Description
Chemical Structure and Properties 2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid (CAS: 928653-75-2 or 1422344-26-0) is a bicyclic spiro compound featuring a 7-oxa-2-azaspiro[3.5]nonane core. The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the carboxylic acid at position 5 enables further functionalization. Key properties include:
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)4-5-18-6-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJUFOVAKKEPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid (commonly referred to as Boc-7-Oxa-Spirononane) is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmaceuticals targeting neurological and inflammatory diseases.
- IUPAC Name : 2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
- Molecular Formula : C13H21NO5
- Molecular Weight : 271.32 g/mol
- CAS Number : 1955492-38-2
- Purity : Typically around 97% .
The biological activity of Boc-7-Oxa-Spirononane is largely attributed to its ability to act as a protecting group for amines, which stabilizes the amine functionality during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of biologically active compounds . This mechanism is crucial for the development of pharmaceuticals that require precise functionalization of amine groups.
Neuroprotective Effects
The compound's application in neuropharmacology is promising. Research into related spirocyclic compounds has demonstrated neuroprotective effects, potentially through mechanisms involving the modulation of neurotransmitter systems or anti-inflammatory pathways . This suggests that Boc-7-Oxa-Spirononane may be explored further for its neuroprotective properties.
Anti-inflammatory Properties
Given the structural characteristics of Boc-7-Oxa-Spirononane, it may also exhibit anti-inflammatory effects. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential applications of Boc-7-Oxa-Spirononane:
- Study on Antimicrobial Activity :
- Neuropharmacological Research :
- Inflammation Modulation :
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Properties |
|---|---|---|---|
| This compound | Potential (analog studies) | Promising (analog studies) | Potential (analog studies) |
| Related Spirocyclic Compound A | Significant | Moderate | Inhibitory |
| Related Spirocyclic Compound B | Moderate | Significant | Significant |
Scientific Research Applications
Drug Development
The compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique spirocyclic structure allows for the modification of biological properties, making it an attractive candidate for drug design.
Case Study: Synthesis of Antiviral Agents
Recent studies have utilized this compound to develop antiviral agents targeting RNA viruses. The spirocyclic framework enhances binding affinity to viral proteins, demonstrating potential in inhibiting viral replication.
Anticancer Research
The compound has been investigated for its anticancer properties, particularly in the modulation of pathways involved in tumor growth and metastasis.
Data Table: Anticancer Activity
| Compound Variant | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Variant A | Breast | 12.5 | Apoptosis induction |
| Variant B | Lung | 8.3 | Cell cycle arrest |
Synthetic Intermediates
The compound is frequently used as an intermediate in organic synthesis due to its functional groups that can undergo further transformations.
Table: Synthetic Routes
| Reaction Type | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | Alcohol + Acid | Reflux, 24h | 85 |
| Amide Formation | Amine + Acid | Room Temp, 12h | 90 |
| Reduction | Ketone + Reducing Agent | NaBH4, Ethanol | 95 |
Enzyme Inhibition Studies
Research has shown that derivatives of this compound can act as inhibitors of certain enzymes, which are critical in metabolic pathways.
Case Study: Enzyme Inhibition
A derivative was tested against dihydrofolate reductase (DHFR), showing competitive inhibition with a Ki value of 15 µM, indicating its potential as a lead compound for further development in antifolate therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
a. 2-Boc-5-oxa-2-aza-spiro[3.5]nonane-6-carboxylic acid
- Key Differences : Carboxylic acid at position 6 instead of 4.
- Impact : Altered hydrogen-bonding capacity and steric effects may influence interactions with biological targets or synthetic intermediates.
- Synthesis : Similar Boc-protection strategies apply, but yields and purification steps may differ due to regiochemistry .
b. 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS 873924-12-0)
Spiro Ring Size and Heteroatom Variations
a. (5S,8R)-7-(tert-Butoxycarbonyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-8-carboxylic acid
- Key Differences: Spiro[4.4]nonane core (vs. [3.5]) with additional oxo groups.
- Synthesis : Oxidized using Jones reagent (80% yield) .
- Applications : Intermediate for lycoperdic acid, a natural product analog .
b. tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1408075-19-3)
Comparative Data Table
Preparation Methods
Stepwise Synthesis via Spirocyclization and Protection
According to a commercial supplier’s data (GLP Bio), physical methods such as vortex mixing, ultrasound, or hot water bath are employed to aid dissolution and reaction progress during formulation, implying similar approaches may be used in synthesis steps to enhance reaction kinetics and solubility of intermediates.
The preparation involves:
- Starting from appropriate azaspiro precursors.
- Boc protection using tert-butyl dicarbonate or related reagents.
- Carboxylation or hydrolysis steps to introduce the carboxylic acid group.
Related Spirocyclic Ester Synthesis as a Model
A patent (CN111518015A) describes a preparation method for tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester, a structurally related spirocyclic compound. The method involves a four-step reaction sequence starting from 1,4-dioxaspiro[4.5]decane-8-ketone:
- Use of lithium diisopropylamide (LDA) for deprotonation.
- Ring formation via nucleophilic substitution.
- Introduction of tert-butyl protecting groups.
- Final esterification to yield the tert-butyl ester derivative.
This method addresses common synthetic challenges such as raw material cost, reaction control, and batch scalability, which are directly relevant to the preparation of 2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid.
Detailed Preparation Protocol (Inferred and Adapted)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Starting azaspiro compound | Spiro ring formation | Use of base such as LDA for deprotonation |
| 2 | tert-Butyl dicarbonate (Boc2O), base | Boc protection of nitrogen | Reaction under mild conditions to avoid side reactions |
| 3 | Hydrolysis or carboxylation reagent | Introduction of carboxylic acid | Controlled pH and temperature to prevent ring opening |
| 4 | Purification (e.g., silica gel chromatography) | Isolation of pure product | Use of organic solvents such as ethyl acetate, dichloromethane |
Stock Solutions and Formulation Data
For practical laboratory handling and further biological or chemical studies, the compound’s stock solutions are prepared as follows:
| Amount of Compound (mg) | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 | 3.6858 | 0.7372 | 0.3686 |
| 5 | 18.4291 | 3.6858 | 1.8429 |
| 10 | 36.8582 | 7.3716 | 3.6858 |
Preparation involves dissolving the compound in DMSO followed by stepwise addition of co-solvents such as PEG300, Tween 80, corn oil, or water, ensuring clarity at each step with physical aids like vortex or ultrasound.
Research Findings and Optimization Notes
- The Boc protection step is critical and must be optimized to avoid overreaction or incomplete protection.
- Ring formation reactions benefit from strong, non-nucleophilic bases (e.g., LDA) and low temperatures to control regioselectivity.
- Purification is typically achieved via chromatography using silica gel and solvents like ethyl acetate or dichloromethane.
- Physical methods (ultrasound, vortex) improve solubility and reaction homogeneity during synthesis and formulation.
- The use of commercially available spirocyclic ketone precursors reduces cost and simplifies synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Conditions | Comments |
|---|---|---|
| Starting material | 1,4-dioxaspiro ketone derivatives | Readily available, cost-effective |
| Base for deprotonation | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic |
| Boc protection reagent | tert-Butyl dicarbonate | Mild conditions, base-catalyzed |
| Carboxylation method | Hydrolysis or esterification | Controlled pH, temperature |
| Solvent system | Toluene, tetrahydrofuran, ethyl acetate | Solubility and reaction compatibility |
| Purification technique | Silica gel chromatography | Efficient isolation of pure compound |
| Physical aids | Ultrasound, vortex mixing, hot water bath | Enhance solubility and reaction rates |
Q & A
Basic Question: What are the recommended synthetic routes and purification strategies for 2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid?
Answer:
The compound is typically synthesized via spiroannulation of bicyclic intermediates. A common approach involves:
- Step 1 : Cyclization of a Boc-protected amino alcohol with a ketone or aldehyde to form the spirocyclic core .
- Step 2 : Carboxylic acid introduction via oxidation (e.g., Jones oxidation) or carboxylation of a pre-functionalized spiro intermediate .
- Purification : Use reverse-phase HPLC or silica gel chromatography, as evidenced by similar spiro compounds (e.g., ethyl esters in ) requiring high-purity isolation (≥95%) .
Basic Question: Which spectroscopic and chromatographic methods are critical for characterizing this spirocyclic compound?
Answer:
- NMR : H and C NMR to confirm spirocyclic geometry (e.g., distinct tert-butyl signals at δ 1.4 ppm for Boc groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO, MW 289.33 as per ).
- HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm, as reported for structurally related azaspiro compounds .
Basic Question: What safety precautions are necessary when handling this compound?
Answer:
- Hazards : Potential skin/eye irritation (H315, H319) and respiratory tract irritation (H335) based on analogous spiro compounds .
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
- Storage : Store at 2–8°C in sealed, dry containers to prevent hydrolysis of the Boc group .
Advanced Question: How does the spirocyclic architecture influence its potential as a bioactive scaffold in drug discovery?
Answer:
- Conformational Rigidity : The spiro[3.5]nonane system restricts rotational freedom, enhancing target binding selectivity (e.g., kinase inhibitors) .
- Bioisosteric Potential : The 7-oxa-2-aza motif mimics peptide backbones, useful in protease-resistant peptidomimetics .
- Case Study : Analogous spiro intermediates (e.g., tert-butyl 6-oxo-2-azaspiro derivatives in ) are used in CNS drug candidates due to blood-brain barrier penetration .
Advanced Question: How can stereochemical variations at the spiro center impact biological activity?
Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers, as seen in (2S,5R)-configured Boc-amino acids ( ).
- Activity Correlation : Stereochemistry at the spiro junction affects receptor binding; e.g., R-configuration may enhance affinity for G-protein-coupled receptors .
Advanced Question: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH Sensitivity : The Boc group hydrolyzes under acidic conditions (pH < 3) or basic conditions (pH > 10), releasing CO and tert-butanol .
- Thermal Stability : Decomposes above 150°C, with hazardous byproducts (e.g., CO, NO) detected via TGA-MS .
- Recommendation : Optimize reaction pH (4–8) and avoid prolonged heating .
Advanced Question: What mechanistic insights exist for its reactivity in cross-coupling reactions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
